3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Overview
Description
Synthesis Analysis
The sequence used for the transformation of these compounds often involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening1. Some of the more efficient methodologies developed for the preparation of the bicyclo[3.2.1]octane system are based on the selective fragmentation of different types of functionalized tricyclo[3.2.1.0 2.7]octane derivatives1.Molecular Structure Analysis
The ultimate condensed formula is the skeletal formula (sometimes known as a line-angle formula), in which carbon atoms are implied at the corners and ends of lines, and each carbon atom is understood to be attached to enough hydrogen atoms to give each carbon atom four bonds2.
Chemical Reactions Analysis
The reactions of these compounds often involve the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold3.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds often depend on the specific structure and functional groups present. For example, the density and detonation properties usually increase with the increasing number of nitro groups and aza nitrogen atoms5.
Scientific Research Applications
-
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
-
Synthesis of Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
-
Thermodynamic Property Analysis
- Field : Thermodynamics
- Application Summary : The thermodynamic properties of similar compounds, such as cis-bicyclo[3.3.0]octane, are critically evaluated . These properties are important for various applications, including chemical engineering and materials science .
- Methods : The data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : This analysis provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
-
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
-
Synthesis of Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
Safety And Hazards
The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s always important to refer to the relevant safety data sheets when handling these compounds6.
Future Directions
The future research in this field could involve the development of new synthetic methods for making bicyclo[3.2.1]octanes, in many cases appropriately functionalized to be useful intermediates in the synthesis of more complex natural products containing this bicyclic subunit7.
Please note that this information is based on related compounds and topics, and may not directly apply to “3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane”. For specific information on this compound, further research may be necessary.
properties
IUPAC Name |
1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYHEPWCPQAJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(OC2COCC2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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